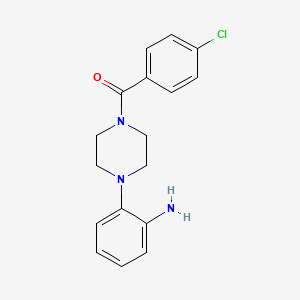

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

CAS No.: 695167-07-8

Cat. No.: VC6521806

Molecular Formula: C17H18ClN3O

Molecular Weight: 315.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 695167-07-8 |

|---|---|

| Molecular Formula | C17H18ClN3O |

| Molecular Weight | 315.8 |

| IUPAC Name | [4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 |

| Standard InChI Key | ZZBGVFRBBIAOPT-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone |

| Molecular Formula | C17H18ClN3O |

| Molecular Weight | 315.80 g/mol |

| Structure | Contains a piperazine ring, an aminophenyl group, and a chlorophenyl ketone group |

Structural Features

-

Piperazine Core: The molecule contains a six-membered piperazine ring, which is known for its versatility in drug design due to its ability to interact with biological targets.

-

Aminophenyl Substitution: The 2-position of the piperazine is substituted with an aminophenyl group, which can enhance hydrogen bonding or electrostatic interactions in biological systems.

-

Chlorophenyl Methanone Group: The methanone (ketone) group attached to the chlorophenyl ring can serve as a reactive site for further derivatization or interaction with enzymes.

Synthesis and Characterization

The synthesis of compounds like (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions, including:

-

Formation of Piperazine Derivatives: Starting from commercially available piperazine, selective substitutions are carried out using nucleophilic substitution or reductive amination techniques.

-

Ketone Functionalization: The methanone group is introduced via acylation reactions.

-

Purification and Characterization:

-

NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the chemical shifts corresponding to the aromatic and aliphatic regions.

-

Mass Spectrometry: Provides molecular ion peaks confirming the molecular weight.

-

IR Spectroscopy: Identifies functional groups such as amines (N-H stretches) and ketones (C=O stretches).

-

Potential Applications

Piperazine derivatives, including compounds with similar structures, have been extensively studied for their pharmacological properties:

-

Antipsychotic Agents: Piperazine derivatives are commonly found in drugs targeting central nervous system disorders.

-

Antimicrobial Activity: The aminophenyl group enhances interactions with microbial enzymes, potentially leading to antibacterial or antifungal properties.

-

Anti-inflammatory Properties: Structural analogs have shown promise in reducing inflammation through inhibition of specific pathways.

Biological Studies

While specific studies on this compound may be limited, related piperazine derivatives have demonstrated:

-

High binding affinity to neurotransmitter receptors such as serotonin or dopamine receptors.

-

Selectivity in enzyme inhibition for applications in metabolic or cardiovascular disorders.

Limitations and Future Research

Despite its potential, further research is needed to explore:

-

Toxicological profiles to ensure safety in therapeutic applications.

-

Optimization of synthetic routes for cost-effective production.

-

Exploration of derivatives for enhanced bioactivity.

This detailed overview highlights the structural features, synthesis, and potential applications of (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, emphasizing its significance in medicinal chemistry and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume